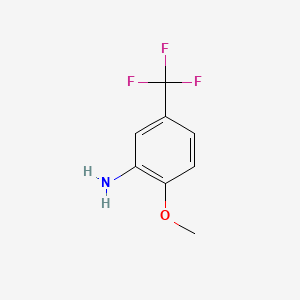

2-Methoxy-5-(trifluoromethyl)aniline

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have become indispensable in contemporary chemistry due to the unique properties conferred by the fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to high thermal and chemical stability in fluorinated molecules. wikipedia.org Fluorine's high electronegativity and relatively small size allow it to replace hydrogen in organic compounds without causing significant steric distortion, while profoundly altering the molecule's electronic properties. alfa-chemistry.com

The introduction of fluorine can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug development. nih.gov It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Beyond the life sciences, these compounds are crucial in materials science, contributing to the development of polymers with enhanced durability, chemical resistance, and low surface energy. alfa-chemistry.com Their applications extend to liquid crystal displays, specialty lubricants, and fire-fighting foams. alfa-chemistry.com

Contextualizing Aniline (B41778) Derivatives as Core Research Building Blocks

Aniline and its derivatives are fundamental building blocks in organic synthesis. ontosight.ainbinno.com As aromatic amines, they serve as versatile precursors for a vast range of more complex molecules. atamanchemicals.comontosight.ai Their primary utility lies in their role as intermediates for dyes, polymers (especially polyurethanes), and rubber processing chemicals. atamanchemicals.comwikipedia.org

In the pharmaceutical and agrochemical industries, the aniline scaffold is a common feature in many active molecules. ontosight.aiatamanchemicals.com The amino group on the benzene (B151609) ring is highly reactive and can undergo various chemical transformations, such as diazotization, which allows for the conversion of the amino group into a wide array of other functional groups. wikipedia.org This reactivity makes aniline derivatives invaluable for constructing diverse molecular architectures. ontosight.ai

Unique Contributions of 2-Methoxy-5-(trifluoromethyl)aniline to Research Landscapes

This compound stands out due to the specific combination of a methoxy (B1213986) group (-OCH3) and a trifluoromethyl group (-CF3) on the aniline ring. cymitquimica.comsmolecule.com This unique substitution pattern creates a distinct electronic environment that influences its reactivity and interactions with other molecules.

The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity and metabolic stability. The methoxy group, an electron-donating group, modulates the reactivity of the aromatic ring. chemimpex.com This combination of functional groups makes this compound a valuable intermediate in several key research areas:

Pharmaceutical Development: It is a key building block for synthesizing biologically active molecules, particularly for drugs targeting neurological disorders. chemimpex.com

Agrochemicals: It is used in the formulation of more effective herbicides and pesticides. chemimpex.com

Material Science: The compound is incorporated into polymers and coatings to improve thermal stability and chemical resistance. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUSRLUGUVDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344947 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-65-5 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methoxy 5 Trifluoromethyl Aniline

Established Synthetic Routes for 2-Methoxy-5-(trifluoromethyl)aniline

Conventional methods for synthesizing this compound are well-documented and typically involve a sequence of nitration followed by the reduction of a nitro group to an amine.

A primary and established route to this compound involves a two-step sequence starting from a suitable benzotrifluoride (B45747) precursor. The synthesis begins with the nitration of a methoxy-substituted benzotrifluoride. The subsequent reduction of the resulting nitro compound, 4-Methoxy-3-nitrobenzotrifluoride, yields the target aniline (B41778).

The nitration of aromatic rings containing a trifluoromethyl group can be challenging due to the deactivating nature of the CF3 group. google.com This deactivation makes the aromatic ring less susceptible to electrophilic substitution. The process typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, and carefully controlled temperature conditions to achieve the desired regioselectivity and yield. google.comuninsubria.it

Once 4-Methoxy-3-nitrobenzotrifluoride is obtained, the final step is the reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation is a common and well-understood reaction in organic synthesis. A widely used method for this step is catalytic hydrogenation, which offers high efficiency and clean product formation. chemicalbook.com

Catalytic hydrogenation is the method of choice for the reduction of the nitro intermediate to this compound on a large scale. niscpr.res.in This approach is favored over older methods, such as reduction using iron and acid, because it avoids the generation of substantial waste streams. niscpr.res.in

In a typical procedure, 4-Methoxy-3-nitrobenzotrifluoride is dissolved in a solvent like methanol (B129727) and stirred in the presence of a catalyst, commonly palladium on activated carbon (Pd/C). chemicalbook.com The reaction mixture is then subjected to a hydrogen gas atmosphere. The reaction proceeds efficiently, often overnight at room temperature, to give the desired product in very high yield. chemicalbook.com After the reaction is complete, the catalyst is simply filtered off, and the solvent is evaporated to provide the final product. chemicalbook.com

| Parameter | Condition | Yield | Source |

| Starting Material | 4-Methoxy-3-nitrobenzotrifluoride | 99% | chemicalbook.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | chemicalbook.com | |

| Reagent | Hydrogen (H2) gas | chemicalbook.com | |

| Solvent | Methanol | chemicalbook.com | |

| Temperature | Room Temperature | chemicalbook.com | |

| Reaction Time | Overnight | chemicalbook.com |

Advanced and Green Synthetic Protocols Utilizing this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These advanced protocols include one-pot multi-component reactions and the use of eco-friendly catalysts and reaction conditions.

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions under solvent-free conditions minimizes environmental pollution, reduces costs associated with solvent purchase and disposal, and can sometimes lead to shorter reaction times and improved selectivity. While the principle is widely applied in organic synthesis, specific documented examples of solvent-free reactions for the synthesis of this compound are still an emerging area of research.

To maximize the efficiency of any synthetic route, the optimization of reaction parameters is crucial. For the catalytic hydrogenation of nitroaromatic compounds, several factors can be fine-tuned to improve yield and purity. niscpr.res.in

Catalyst Loading : The amount of catalyst used directly impacts the reaction rate. Studies on similar hydrogenations show that the initial reaction rate increases linearly with the catalyst loading. niscpr.res.in

Reactant Concentration : The rate of reaction often shows a first-order dependence on the concentration of the nitro compound. niscpr.res.in

Temperature : Increasing the reaction temperature generally increases the initial rate of hydrogenation, indicating the reaction is kinetically controlled. niscpr.res.in

Hydrogen Pressure : The partial pressure of hydrogen is another critical parameter that can be adjusted to control the reaction rate. niscpr.res.in

By carefully controlling these parameters, the synthesis can be optimized for large-scale production, ensuring high conversion, selectivity, and purity of the final this compound product.

| Parameter | Effect on Reaction Rate | Optimization Goal | Source |

| Catalyst Loading | Linear increase | Use optimal amount to balance rate and cost | niscpr.res.in |

| Reactant Concentration | First-order dependence | Adjust for efficient conversion and solubility | niscpr.res.in |

| Temperature | Increases with temperature | Balance rate enhancement with potential side reactions | niscpr.res.in |

| Hydrogen Pressure | Increases with pressure | Ensure sufficient H2 for complete reduction | niscpr.res.in |

Derivatization of this compound

This compound serves as a versatile building block in organic synthesis, lending itself to a variety of derivatization reactions. The presence of the reactive amine group, combined with the electronic effects of the methoxy (B1213986) and trifluoromethyl substituents on the aromatic ring, allows for the construction of a wide array of more complex molecules. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms.

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The synthesis of Schiff bases derived from fluorinated anilines, such as this compound, typically involves reacting the aniline with a substituted aromatic aldehyde. uj.ac.zabjmu.edu.cn The reaction is often carried out by refluxing the reactants in an alcoholic solvent, such as ethanol, for a few hours. nih.gov

The general reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-HC=N-) linkage. nih.gov The resulting Schiff bases are often crystalline solids and can be characterized using various spectroscopic techniques, including FTIR, NMR, and UV-Vis spectroscopy. ajol.info The formation of these compounds is significant as Schiff bases are known to chelate with metal ions and have a broad range of industrial and biological applications. nih.gov

A variety of aromatic aldehydes can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The specific substituents on the aldehyde can influence the electronic properties and, consequently, the potential applications of the final compound. uj.ac.zabjmu.edu.cn

Table 1: Examples of Schiff Base Synthesis Conditions

| Reactants | Solvent | Conditions | Product Type |

|---|---|---|---|

| 2-(Trifluoromethoxy)aniline, Aromatic Aldehydes | Not specified | Not specified | Schiff Bases |

| 3-(Trifluoromethyl)aniline, 2-Hydroxy-3-ethoxybenzaldehyde | Absolute Ethanol | Reflux for 2-3 hours | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

α-Aminophosphonates are phosphorus analogs of α-amino acids and are of considerable interest due to their biological activities. The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). mdpi.comresearchgate.netnih.gov

In the context of this compound, this reaction would involve its condensation with an appropriate aldehyde and a dialkyl phosphite (e.g., diethyl phosphite). The introduction of trifluoromethyl groups into the arylamino moiety of α-aminophosphonates has been shown to enhance their antiproliferative and apoptosis-inducing properties. mdpi.com The reaction can be performed under various conditions, sometimes employing catalysts to improve yields and reaction times. nih.gov The versatility of the Kabachnik-Fields reaction allows for the synthesis of a wide range of α-aminophosphonate derivatives by varying the aldehyde and phosphite components. rsc.org

Table 2: Components of the Kabachnik-Fields Reaction for Aminophosphonate Synthesis

| Amine Component | Carbonyl Component | Phosphorus Component | Product |

|---|---|---|---|

| This compound | Various Aldehydes/Ketones | Dialkyl Phosphites (e.g., Diethyl phosphite) | α-Aminophosphonate derivatives |

| Aniline | Benzaldehyde | Diethyl phosphite | Aminophosphonate 1e |

The chemical behavior of this compound is significantly influenced by its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen. It also substantially increases the lipophilicity of the molecule, a property that can enhance its ability to cross biological membranes.

The methoxy (-OCH3) group, conversely, is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic aromatic substitution reactions. The interplay of these two groups with opposing electronic effects creates a unique reactivity profile for the aromatic ring. This compound is a valuable intermediate for producing fluorinated pharmaceuticals and agrochemicals due to these distinct electronic and steric properties.

Modifications can be made to the aniline structure through various reactions, including:

N-Alkylation or N-Arylation: The amino group can be further substituted.

Electrophilic Aromatic Substitution: The positions on the aromatic ring are activated or deactivated by the existing substituents, directing incoming electrophiles to specific locations.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano).

This compound is a key precursor for the synthesis of various substituted bicyclic heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

Quinolines: Substituted quinolines can be synthesized from N-(2-alkynyl)anilines via electrophilic cyclization. nih.gov Aniline derivatives like this compound can be reacted with propargyl halides or similar reagents to form the N-alkynyl intermediate, which then undergoes a 6-endo-dig cyclization in the presence of an electrophile (e.g., I2, ICl, PhSeBr) or a catalyst like Hg(OTf)2 to yield the quinoline (B57606) ring system. nih.gov The substituents on the aniline ring influence the regiochemistry of the cyclization.

Benzotriazoles: Benzotriazoles are typically synthesized by the diazotization of o-phenylenediamines. gsconlinepress.com Alternatively, they can be formed from anilines. The synthesis of 2-(2'-hydroxyaryl)benzotriazoles, for example, involves the coupling of a diazonium salt of an aniline with a phenol, followed by reductive cyclization. mdpi.com These compounds are known for their applications as UV stabilizers. mdpi.com

Benzimidazoles: The synthesis of benzimidazoles generally involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. To synthesize a benzimidazole (B57391) starting from this compound, it would first need to be converted into the corresponding 1,2-diaminobenzene derivative. This can be achieved through nitration followed by reduction of the nitro group. The resulting diamine can then be cyclized with various reagents to form the benzimidazole ring. researchgate.netnih.gov For instance, condensation with trifluoroacetonitrile (B1584977) (CF3CN) can be used to produce 2-(trifluoromethyl)benzimidazoles. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

| 2-(Trifluoromethoxy)aniline |

| 3-(Trifluoromethyl)aniline |

| 2-Hydroxy-3-ethoxybenzaldehyde |

| 2-(Methylthio)aniline |

| p-Methoxysalicylaldehyde |

| Diethyl phosphite |

| Benzylamine |

| Aniline |

| Benzaldehyde |

| I2 (Iodine) |

| ICl (Iodine monochloride) |

| PhSeBr (Phenylselenyl bromide) |

| Hg(OTf)2 (Mercury(II) trifluoromethanesulfonate) |

Applications in Diverse Research Fields

Role in Medicinal Chemistry

In medicinal chemistry, the incorporation of the trifluoromethyl group is a well-established strategy to enhance a drug candidate's metabolic stability and binding affinity. This compound serves as a crucial starting material or intermediate for the synthesis of various pharmacologically active compounds. cymitquimica.comchemimpex.com Research indicates its utility in creating molecules for new therapeutic agents, allowing for the fine-tuning of molecular properties to optimize drug efficacy. chemimpex.com Its structure is particularly valuable in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, which are important targets in oncology and neuroscience.

Utility in Agrochemical Synthesis

The agrochemical industry utilizes this compound to create next-generation herbicides, fungicides, and insecticides. chemimpex.comdatainsightsmarket.com The trifluoromethyl group often imparts enhanced biological activity to the final product. nih.gov By using this aniline (B41778) derivative as a scaffold, chemists can synthesize novel crop protection agents that are more potent and potentially more environmentally benign, contributing to improved crop yields. chemimpex.com

Contributions to Materials Science

In the field of materials science, this compound is incorporated into advanced polymers and specialty dyes. chemimpex.com The presence of the fluorinated group can significantly enhance the thermal stability, chemical resistance, and durability of polymers. These improved materials find use in demanding industrial applications, including high-performance coatings and specialized electronic components. chemimpex.com It is also a key component in research focused on developing materials with unique properties like low surface energy.

Future Research Directions and Conclusion

Emerging Trends in Fluorinated Aniline (B41778) Research

Current research is focused on developing more sustainable and efficient synthetic methods for fluorinated anilines. youtube.com There is also a growing interest in exploring their potential in new areas, such as organocatalysis and the development of novel electronic materials. The unique reactivity imparted by the fluorine substituents is being leveraged to design new chemical transformations. rsc.orgacs.org

Concluding Remarks on the Compound's Significance

This compound is more than just a chemical intermediate; it is a key enabler of innovation across multiple scientific disciplines. Its unique combination of a methoxy (B1213986) and a trifluoromethyl group provides a powerful tool for chemists to design and synthesize molecules with enhanced properties. From life-saving pharmaceuticals and advanced agricultural products to next-generation materials, the impact of this versatile compound will continue to expand as research uncovers new applications and synthetic methodologies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for molecules similar to 2-Methoxy-5-(trifluoromethyl)aniline frequently employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.netjocpr.comnih.gov These calculations are foundational for geometry optimization, vibrational analysis, and predicting various molecular properties. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process computationally finds the molecular structure corresponding to the lowest energy on the potential energy surface. nih.gov For this compound, key structural parameters of interest include the bond lengths and angles within the benzene (B151609) ring, as well as those associated with the methoxy (B1213986), amino, and trifluoromethyl substituents.

Table 1: Key Structural Parameters Investigated via Geometry Optimization

| Parameter | Description |

| Bond Lengths | C-C (aromatic), C-N, C-O, O-CH₃, C-CF₃, C-F, N-H |

| Bond Angles | Angles defining the benzene ring geometry, C-C-N, C-C-O, C-O-C |

| Dihedral Angles | Angles describing the orientation of the -NH₂ and -OCH₃ groups relative to the phenyl ring |

Vibrational Frequencies Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration.

The analysis allows for the assignment of characteristic vibrational modes to specific functional groups, which is invaluable for interpreting experimental spectra. For this compound, key vibrations include the N-H stretching of the amine group, C-F stretching modes of the trifluoromethyl group, and C-O stretching of the methoxy group. researchgate.netresearchgate.net These assignments are typically aided by potential energy distribution (PED) analysis. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3300 - 3500 | Amine (-NH₂) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl Ring |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Methoxy (-OCH₃) |

| C=C Stretching (Aromatic) | 1400 - 1600 | Phenyl Ring |

| N-H Bending | 1550 - 1650 | Amine (-NH₂) |

| C-F Stretching | 1000 - 1400 | Trifluoromethyl (-CF₃) |

| C-O Stretching | 1000 - 1300 | Methoxy (-OCH₃) |

Electronic Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption properties of molecules, predicting the UV-Visible spectrum. researchgate.netnih.gov The calculation yields vertical excitation energies, corresponding to transitions from the ground electronic state to various excited states, and oscillator strengths, which relate to the intensity of the absorption bands. acs.org

For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* transitions within the aromatic system. Analysis of the molecular orbitals involved in these transitions reveals how the substituents influence the molecule's photophysical properties. The electronic effects of the aniline (B41778) moiety are known to influence the maximum absorption wavelengths (λmax) in larger dye molecules derived from it. researchgate.net

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the theoretical prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netjocpr.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. researchgate.net These predicted values are often compared with experimental data to confirm molecular structures. For this compound, GIAO calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom, reflecting the distinct electronic environments created by the methoxy and trifluoromethyl groups.

Table 3: Atoms for ¹H and ¹³C NMR Chemical Shift Prediction

| Atom Type | Atoms in this compound |

| ¹H NMR | Protons on the aromatic ring, amine group (-NH₂), and methoxy group (-CH₃) |

| ¹³C NMR | Carbons in the aromatic ring, the methoxy group (-CH₃), and the trifluoromethyl group (-CF₃) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO, as the lowest energy orbital without electrons, can accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive. nih.gov FMO analysis for this compound would reveal how the electron-donating methoxy group and electron-withdrawing trifluoromethyl group influence the energy and spatial distribution of these key orbitals, thereby governing the molecule's reactivity. nih.gov

Table 4: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Related to the capacity to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Related to the capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis and Atomic Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts like bonds and lone pairs. nih.gov

This analysis calculates the partial atomic charges on each atom, offering a quantitative measure of the electronic effects of the substituents. For this compound, NBO analysis would quantify the electron-donating effect of the -NH₂ and -OCH₃ groups and the strong electron-withdrawing nature of the -CF₃ group.

Furthermore, NBO analysis reveals intramolecular charge transfer interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen into antibonding orbitals of the aromatic ring. The stabilization energies associated with these interactions provide insight into the molecule's electronic stability and the nature of its chemical bonds. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is governed by its electronic properties, specifically the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters quantify how a molecule's charge distribution is affected by an external electric field.

A comprehensive search of the scientific literature did not yield specific theoretical studies calculating the dipole moment, polarizability, and hyperpolarizability of this compound. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to predict these properties and assess the molecule's potential as an NLO material. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the aniline framework suggests that the molecule could possess a significant NLO response, a hypothesis that awaits theoretical validation.

Thermodynamic Parameters and Stability Analysis

The thermodynamic stability of a compound is a critical factor in its synthesis, storage, and application. Computational methods can be used to calculate key thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures. These calculations, often performed using DFT, provide a theoretical understanding of a molecule's stability and its behavior under varying thermal conditions.

At present, specific computational studies detailing the thermodynamic parameters and a comprehensive stability analysis for this compound are not available in the public research domain. Such an analysis would be valuable for predicting its thermal behavior and for optimizing conditions for its use in various applications.

Interaction Energy and Energy Frameworks for Crystal Packing Stabilization

While a crystal structure of this compound itself is not available, computational analysis of a closely related derivative, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl) phenyl)imino) methyl)phenol, provides significant insights into the intermolecular interactions that stabilize the crystal packing of the 2-methoxy-5-(trifluoromethyl)phenyl moiety. researchgate.net

In the crystal structure of this derivative, the stabilization is predominantly achieved through dispersion energy contributions. researchgate.net The study calculated that the volume of crystal voids is 176.30 ų, with the percentage of free space being 10.94%, indicating a compact crystal packing with no large cavities. researchgate.net Computational methods identified O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds with interaction energies of 76.3, 55.2, 32.8, and 19.1 kJ mol⁻¹, respectively. researchgate.net

Energy framework analysis is a powerful tool to visualize and quantify the supramolecular architecture. For the studied derivative, the analysis of electrostatic, dispersion, and total energy frameworks revealed that dispersion forces are the dominant stabilizing factor in the crystal packing. researchgate.net This suggests that van der Waals interactions play a crucial role in the solid-state structure of compounds containing the 2-methoxy-5-(trifluoromethyl)phenyl group.

Molecular Docking Studies of this compound Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

A review of the current literature indicates that no specific molecular docking studies have been published for complexes of this compound. Such studies would be instrumental in exploring its potential as a pharmacophore or a building block for biologically active molecules by predicting its binding affinity and interaction modes with various biological targets.

Advanced Applications and Research Frontiers

Role as a Building Block in Pharmaceutical Development

2-Methoxy-5-(trifluoromethyl)aniline serves as a versatile and crucial building block in the synthesis of a wide range of pharmaceutical compounds. nih.govnbinno.com Its unique molecular structure, featuring both a methoxy (B1213986) (-OCH3) and a trifluoromethyl (-CF3) group, imparts desirable physicochemical properties to target molecules. The trifluoromethyl group, in particular, is known to enhance lipophilicity, improve metabolic stability, and increase the biological activity of drug candidates. nbinno.com This makes the aniline (B41778) derivative a valuable intermediate in the development of new therapeutic agents across various disease areas, including antihistamines and antipsychotics. nih.govnbinno.com

The primary role of this compound in pharmaceutical chemistry is as a key intermediate. chemicalbook.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final product in a chemical reaction. In multi-step syntheses, this compound provides a foundational scaffold that can be chemically modified to create more complex, biologically active molecules.

A specific example of its use is in the synthesis of quinazoline derivatives. For instance, it is a precursor in the preparation of 4-(8-methoxy-5-(trifluoromethyl)quinazolin-2-ylamino)phenyl)(morpholino)methanone, where it forms the core part of the resulting complex molecule. chemicalbook.com The synthesis involves reacting this compound with other chemical entities to build the final quinazoline structure, demonstrating its utility in constructing intricate molecular architectures for drug discovery programs. chemicalbook.com

Research has specifically highlighted the value of this compound in the creation of pharmaceuticals aimed at treating neurological and metabolic conditions. It serves as a key intermediate in the synthesis of drugs that target the central nervous system. The presence of the trifluoromethyl group can facilitate the penetration of the blood-brain barrier, a critical factor for the efficacy of drugs targeting neurological disorders.

Schistosomiasis is a parasitic disease that requires new and effective treatments, driving research into novel drug candidates. Recent studies have identified quinoxaline-containing compounds as having significant anti-schistosomal properties. In the development of these compounds, the substitution pattern on the aniline rings used in the synthesis plays a critical role in the molecule's ultimate potency against the parasite.

Research into a series of 2,3-bis(phenylamino)quinoxalines revealed that the inclusion of a trifluoromethyl group on the aniline moiety positively contributes to the compound's anthelmintic activity. nih.gov One derivative, which combined a trifluoromethyl group with a methoxy group on the aniline ring, showed enhanced potency against both the juvenile (schistosomula) and adult stages of the Schistosoma parasite. nih.gov This finding underscores the potential of using this compound as a starting material to generate more effective anti-schistosomal agents. nih.gov

| Compound Series | Key Substituent on Aniline Ring | Observed Effect on Potency |

|---|---|---|

| 2,3-bis(phenylamino)quinoxalines | p-Fluoro | Baseline activity |

| 2,3-bis(phenylamino)quinoxalines | p-Trifluoromethyl | Increased potency compared to fluoro derivative |

| 2,3-bis(phenylamino)quinoxalines | Trifluoromethyl combined with Methoxy | Enhanced anthelmintic potency |

The trifluoromethyl group is a common feature in many modern anticancer and antiviral drugs due to its ability to enhance biological activity. nih.govmdpi.com Consequently, derivatives of this compound are actively being investigated for these therapeutic applications.

In antitumor research, studies have shown that Schiff bases prepared using this compound exhibit significant anticancer properties. Furthermore, the trifluoromethyl group is a key component in other classes of anticancer compounds, such as thiazolo[4,5-d]pyrimidine derivatives. nih.gov In one study, a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds, highlighting the importance of the trifluoromethyl moiety in designing potent anticancer agents. nih.gov

| Compound Name | Core Structure | Key Functional Group | Significance |

|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Thiazolo[4,5-d]pyrimidine | 5-(Trifluoromethyl) | Demonstrated the highest anticancer activity in its series |

In the field of antiviral research, the introduction of trifluoromethyl groups into nucleoside analogues has been shown to significantly increase their antiviral and antitumor properties. mdpi.com The CF3 group can contribute to the formation of hydrogen bonds necessary for blocking viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com While specific antiviral drugs directly synthesized from this compound are not broadly documented in the reviewed literature, its status as a key trifluoromethyl-containing building block makes it a highly valuable precursor for the development of novel antiviral agents. mdpi.comresearchgate.net

The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This property can enhance a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier to reach targets in the central nervous system. Moreover, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. nih.gov This metabolic stability can lead to a longer drug half-life, reducing the frequency of administration needed to maintain therapeutic levels in the bloodstream.

Applications in Agrochemical Research

Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical industry. nih.govnbinno.com It is utilized in the formulation and synthesis of a variety of crop protection products, including herbicides, fungicides, and insecticides. nih.govnbinno.com

The trifluoromethyl group plays a similar role in agrochemicals as it does in pharmaceuticals, contributing to the biological activity and stability of the final product. Its inclusion in the molecular structure of herbicides and pesticides can enhance their efficacy against target pests, weeds, and fungal diseases, ultimately leading to improved crop yields.

Formulation of Herbicides and Pesticides for Enhanced Efficacy

This compound serves as a crucial intermediate in the agrochemical industry for the production of various crop protection agents. nbinno.com It is a key building block in the formulation of herbicides and pesticides, where its unique molecular structure contributes to the enhanced efficacy of the final products. The presence of the trifluoromethyl (-CF3) group is particularly significant. This group is known to increase the lipophilicity, metabolic stability, and biological activity of the resulting agrochemical. nbinno.comresearchgate.net

The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the physicochemical properties of a molecule. semanticscholar.org In the context of herbicides and pesticides, this translates to improved uptake by target organisms, greater stability against metabolic degradation, and potentially stronger binding to the target site of action. nbinno.com Research in fluorinated agrochemicals has consistently shown that the strategic incorporation of fluorine-containing motifs, such as the -CF3 group present in this compound, is a vital method for optimizing the performance of active ingredients. researchgate.net

Key Research Findings:

| Feature | Contribution to Efficacy | Source |

| Trifluoromethyl Group | Enhances lipophilicity, increasing absorption by pests. | nbinno.com |

| Increased Stability | Improves resistance to metabolic breakdown, prolonging activity. | nbinno.comresearchgate.net |

| Electronic Effects | Modulates the electronic properties of the final molecule, potentially enhancing target site interaction. |

Development of Fungicides and Insecticides

In addition to herbicides, this compound is a valuable precursor in the synthesis of modern fungicides and insecticides. nbinno.com The development of novel fungicidal and insecticidal molecules often involves incorporating specific structural fragments known to impart bioactivity, and this aniline derivative provides a desirable combination of a methoxy and a trifluoromethyl group on an aromatic ring. nbinno.com

For instance, many successful fungicides, such as those in the strobilurin and pyrazole carboxamide classes, feature fluorinated moieties. rhhz.net While direct synthesis pathways for specific commercial fungicides from this compound are proprietary, its role as a building block is established. nbinno.com Similarly, in the field of insecticides, the inclusion of hexafluorophenyl and heptafluoroisopropyl groups has led to potent new molecules. nih.gov The trifluoromethylphenyl structure provided by this compound is analogous and sought after for creating new active ingredients designed to overcome resistance and offer improved performance profiles. researchgate.netnih.gov

Contribution to Advanced Materials Science

The utility of this compound extends beyond agrochemicals into the realm of materials science, where it is used as a precursor for synthesizing high-performance materials. nbinno.com Its distinct properties, particularly those conferred by the fluorine content, make it a valuable component in the creation of advanced polymers and coatings. nbinno.com

Incorporation into Polymers and Coatings for Enhanced Properties (e.g., Thermal Stability, Chemical Resistance)

When incorporated into polymer chains or coating formulations, this compound can impart significantly enhanced properties. The strong carbon-fluorine bonds within the trifluoromethyl group contribute to high thermal stability and chemical inertness in the resulting materials. mdpi.com Polymers and coatings derived from this compound are therefore more durable and resistant to harsh environmental and chemical conditions. This makes them suitable for demanding industrial applications where resistance to heat, chemicals, and weathering is critical. mdpi.com

Enhanced Polymer Properties:

| Property | Reason for Enhancement |

| Thermal Stability | High energy of the C-F bond. mdpi.com |

| Chemical Resistance | Fluorine's high electronegativity and the stability of the C-F bond make the material less reactive. mdpi.com |

| Durability | Overall improvement in stability leads to longer material lifespan. |

Research in Fluorinated Compounds for Unique Material Properties

Research into fluorinated compounds is a burgeoning field in materials science, driven by the unique properties that fluorine imparts. mdpi.com The trifluoromethyl group is one of the most important fluorinated motifs used to modify materials. mdpi.com this compound is a key subject in this research due to its aromatic structure combined with the potent -CF3 group.

The incorporation of such fluorinated building blocks can lead to materials with low surface energy, high durability, and distinct electronic characteristics. mdpi.com These properties are leveraged in applications ranging from hydrophobic and oleophobic coatings to advanced electronic components and polymers of intrinsic microporosity (PIMs) for gas separation membranes. researchgate.net The study of aniline derivatives like this compound is central to developing new fluorinated materials with tailored functionalities.

Catalysis and Ligand Design in Coordination Chemistry

Aniline derivatives are foundational in the synthesis of Schiff base ligands, which are highly versatile in coordination chemistry and catalysis. mdpi.comsemanticscholar.org These ligands, formed by the condensation of an amine with a carbonyl compound, can coordinate with a wide range of metal ions to form stable complexes. bhu.ac.in

Synthesis of Metal Complexes with this compound Derived Ligands

Ligands derived from this compound can be used to synthesize novel metal complexes. The aniline provides the nitrogen donor atom essential for coordination, while the methoxy and trifluoromethyl substituents can be used to fine-tune the electronic and steric properties of the resulting ligand. This modulation affects the stability, reactivity, and catalytic activity of the corresponding metal complex. For example, a Schiff base can be prepared from this compound, which can then be reacted with various metal salts (e.g., cobalt, nickel, copper, zinc) to form coordination complexes. mdpi.comsemanticscholar.org These complexes have potential applications in catalysis, materials science, and as antimicrobial agents. mdpi.combhu.ac.in

Investigation of Coordination Modes and Metal Interactions

The investigation into the coordination chemistry of this compound and its derivatives is an area of scientific inquiry focused on how these compounds interact with metal ions. The aniline functional group, with its nitrogen-bound lone pair of electrons, and the oxygen of the methoxy group, serve as potential coordination sites. Researchers explore how the electronic properties of the trifluoromethyl and methoxy substituents on the aromatic ring influence the electron-donating capacity of the nitrogen and oxygen atoms, thereby affecting the stability and structure of the resulting metal complexes.

Studies in this domain typically involve reacting the aniline derivative with various metal salts and characterizing the resulting products using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, and NMR), and magnetic susceptibility measurements. These analyses help determine the coordination number of the metal, the geometry of the complex, and the specific atoms of the ligand that are bonded to the metal center. Understanding these interactions is crucial for the rational design of new catalysts, materials with specific electronic or magnetic properties, and metal-based therapeutic agents. While this compound is a known building block in various fields, detailed studies focusing specifically on its coordination modes and metal interactions are not extensively documented in publicly available research.

Biological Activity and Interaction Studies of this compound and its Derivatives

This compound serves as a crucial starting material for the synthesis of a wide array of derivatives with significant biological activities. The unique combination of the methoxy and trifluoromethyl groups on the aniline ring imparts specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, which can improve the pharmacological profile of the resulting molecules. nbinno.com Research has demonstrated that derivatives incorporating this scaffold exhibit potential as therapeutic agents, including antibacterial and anticancer properties.

Modulation of Enzyme Activity and Metabolic Pathways

Derivatives of this compound are key intermediates in the development of pharmaceuticals, particularly those designed to target metabolic disorders. nordmann.global The structural features of this compound are incorporated into more complex molecules that are designed to interact with specific enzymes, thereby modulating their activity. For example, these derivatives can be designed to fit into the active site of a target enzyme, either inhibiting its function or enhancing it, which in turn affects metabolic pathways. The trifluoromethyl group often plays a critical role in increasing the binding affinity and stability of the drug molecule within the enzyme's active site. The development of selective cyclooxygenase (COX)-2 inhibitors, a class of non-steroidal anti-inflammatory agents, has involved research into related 2-methoxyphenol compounds to understand the relationship between their structure and inhibitory action. nih.gov

DNA Interaction Studies of Derivatives

Certain derivatives of anilines have been investigated for their ability to interact with DNA, a key mechanism for many anticancer agents. For instance, studies on N-alkylanilinoquinazoline derivatives have shown that these molecules can bind to DNA. nih.gov The primary mode of interaction identified for these compounds is intercalation, where the planar quinazoline ring system inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can be quantified using various biophysical techniques:

DNA Melting Temperature (Tm) Measurements: Intercalating agents typically increase the thermal stability of DNA, leading to a higher melting temperature.

Fluorescence Emission Spectroscopy: Changes in the fluorescence of the compound upon binding to DNA can indicate the nature and strength of the interaction.

Circular Dichroism (CD) Spectroscopy: This technique detects changes in the conformation of DNA that occur as a result of the binding event.

These studies confirm that specific pharmacophores derived from anilines can be effective DNA-targeting agents. nih.gov

Antimicrobial, Antibacterial, Antifungal, and Antiviral Efficacy of Derivatives

The this compound scaffold is a valuable component in the synthesis of novel antimicrobial agents. Its derivatives have shown efficacy against a range of pathogens.

Antibacterial and Antifungal Activity: Schiff bases prepared using this compound have demonstrated significant antibacterial activity. Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested against various strains of bacteria. nih.gov While many compounds in this class showed potent activity against Gram-positive bacteria, the specific derivative containing both methoxy and trifluoromethyl substituents exhibited moderate inhibition of bacterial growth. nih.gov Other related structures, such as methoxy chalcone and methoxyquinoline derivatives, have also been identified as promising antimicrobial agents, showing notable antifungal and antibacterial properties against various pathogens. nih.govmdpi.com

The table below summarizes the antibacterial activity of a specific pyrazole derivative incorporating the this compound structure.

| Compound | Target Organism | Activity Measurement | Result |

| Methoxy and trifluoromethyl substituted pyrazole (24) | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | Moderate inhibition |

Data synthesized from research on N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

Antiviral Efficacy: The development of antiviral agents often involves the synthesis of complex heterocyclic molecules. While direct antiviral studies on simple derivatives of this compound are not widely reported, related heterocyclic systems are a major focus of antiviral research. For example, various pyrazole, imidazole, and thiazolidinone derivatives have been identified as effective inhibitors against a range of viruses, including measles virus, HIV, and adenoviruses, by targeting viral enzymes like reverse transcriptase. nih.gov The synthesis of such complex molecules could potentially utilize building blocks like this compound to enhance properties such as cell permeability and metabolic stability.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. For derivatives of this compound, these studies involve systematically altering the molecular structure to understand how chemical modifications influence their biological activity. The primary focus is often on how changes to the methoxy group, the trifluoromethyl group, and the aniline moiety, as well as the introduction of other substituents, impact the compound's interaction with specific biological targets.

Research in this area has provided insights into the pharmacophoric requirements for various biological activities. For instance, the trifluoromethyl group at the 5-position is a key feature due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell membrane permeability. The methoxy group at the 2-position influences the electronic properties and conformation of the aniline ring, which can be critical for binding to target proteins.

A notable example of SAR studies involving a trifluoromethylaniline moiety can be found in the development of dual inhibitors for the epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CAIX). In a study by Zhang et al., a series of 4-anilino-quinazoline derivatives were synthesized and evaluated for their antiproliferative activity. The research revealed that the substitution pattern on the aniline ring was a critical determinant of the compounds' efficacy.

Specifically, the meta-substitution of the aniline ring with a trifluoromethyl group led to the highest antiproliferative activity against A549, A431, and H1975 cancer cell lines mdpi.com. This finding underscores the importance of the position of the trifluoromethyl group for this particular biological activity. In contrast, the introduction of a second substituent in the para position or a single substituent in the para position resulted in decreased activity mdpi.com. This suggests that the electronic and steric properties conferred by the meta-trifluoromethyl group are optimal for the interaction with the target enzymes in this scaffold.

The following table summarizes the general SAR findings from the study by Zhang et al. on 4-anilino-quinazoline derivatives, highlighting the impact of the trifluoromethyl group's position on antiproliferative activity.

| Aniline Ring Substitution | Relative Antiproliferative Activity |

| Meta-Trifluoromethyl | Highest |

| Para-Substitution (with another group) | Decreased |

| Mono-Para Substitution | Decreased |

This data illustrates a clear SAR trend, where the placement of the trifluoromethyl group on the aniline ring is a key factor in modulating the biological activity of this class of compounds. Such studies are crucial for guiding the rational design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-5-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound is typically synthesized via diazotization-coupling protocols. For example, diazotization of substituted anilines (e.g., this compound) followed by coupling with naphthol derivatives in saturated Na₂CO₃ solution at controlled temperatures (0–25°C). Stirring duration (≥2 hours) and salted-out purification via centrifugation are key steps for moderate-to-good yields . Alternatively, refluxing with ethanol (e.g., 20 mL ethanol, 1 hour) and slow evaporation yield single crystals suitable for X-ray analysis .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodology : Lab-scale purification employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Crystallization from ethanol is effective for structural studies . Purity is validated via HPLC (retention time analysis), LCMS (m/z 307 [M+H]+), and melting point determination (57–60°C) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., NH₂, C-F, OCH₃) via stretching vibrations .

- NMR (¹H/¹³C) : Assigns electronic environments (e.g., trifluoromethyl deshielding effects, methoxy singlet at ~δ 3.8 ppm) .

- UV-Vis : Monitors conjugation effects from substituents (e.g., λmax shifts due to electron-withdrawing CF₃) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; wash exposed skin immediately. Store in sealed containers away from oxidizers. Emergency measures include ethanol rinses for spills and eye wash stations .

Advanced Research Questions

Q. How do the methoxy and trifluoromethyl substituents influence electronic properties and reactivity?

- Methodology :

- Electron Effects : The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring for electrophilic substitution. The trifluoromethyl (-CF₃) group is electron-withdrawing via inductive effects, reducing basicity (cf. pKa trends in substituted anilines ).

- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) and Mulliken charges quantify substituent effects on reactivity. For example, -CF₃ lowers HOMO energy, reducing nucleophilicity .

Q. What computational tools are recommended for modeling the compound’s electronic structure or reaction pathways?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry, calculate vibrational spectra, and predict reaction thermodynamics (e.g., hydrogenation energy barriers) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol) during crystallization .

Q. How can X-ray crystallography resolve structural ambiguities, and which software suites are optimal?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXTL/SHELXL refines bond lengths/angles and anisotropic displacement parameters. WinGX or ORTEP visualizes thermal ellipsoids and packing diagrams . For example, SCXRD confirmed the imine linkage in a Schiff base derivative .

Q. What strategies mitigate contradictions in reported synthesis or spectroscopic data?

- Methodology :

- Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry ).

- Cross-Referencing : Compare NMR/IR data with computational predictions (DFT) .

- Peer Datasets : Use PubChem/CAS entries (e.g., CAS 349-65-5) to benchmark results .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.